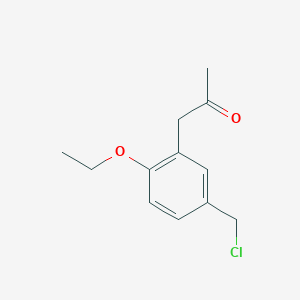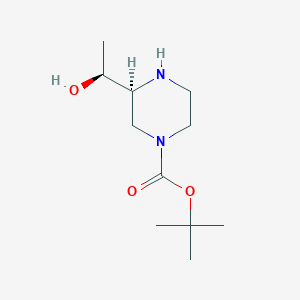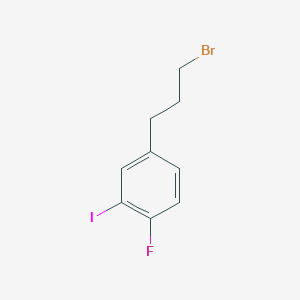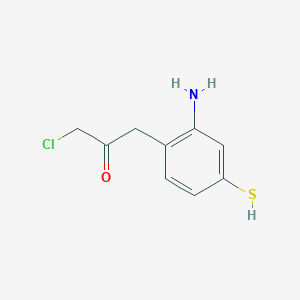
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone moiety
Métodos De Preparación
The synthesis of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Chloromethylation: The 2-ethoxyphenol undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Acylation: The chloromethylated product is then subjected to acylation with propanone under acidic or basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The ethoxy group and ketone moiety may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may result in different reactivity and biological activity.
1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-[5-(chloromethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12-5-4-10(8-13)7-11(12)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
WTLYHDJGIOGLMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCl)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)






![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)



